molecular formula C19H17F3N2O4S B1672611 Fevipiprant CAS No. 872365-14-5

Fevipiprant

Katalognummer: B1672611
CAS-Nummer: 872365-14-5
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: GFPPXZDRVCSVNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fevipiprant, also known by its chemical name {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, is a compound that belongs to the piprant class. It was developed by Novartis as a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTh2). This receptor is involved in the inflammatory cascade associated with asthma . This compound was initially investigated for its potential to treat asthma, particularly in patients with moderate-to-severe forms of the disease .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv den Prostaglandin-D2-Rezeptor 2 (DP2 oder CRTh2) antagonisiert. Dieser Rezeptor ist an der Rekrutierung und Aktivierung von Eosinophilen, Basophilen und T-Helfer-2-Zellen beteiligt, die eine Schlüsselrolle bei der Entzündungsreaktion spielen, die mit Asthma verbunden ist. Durch die Blockierung dieses Rezeptors reduziert this compound die Entzündung und verbessert die Lungenfunktion bei Patienten mit Asthma .

Biochemische Analyse

Biochemical Properties

Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .

Temporal Effects in Laboratory Settings

The long-term safety of this compound was assessed in a study named SPIRIT . The study found that both doses of this compound were well tolerated, with a safety profile similar to placebo .

Metabolic Pathways

This compound is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

This compound is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .

Subcellular Localization

As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .

Vorbereitungsmethoden

Die Synthese von Fevipiprant umfasst mehrere wichtige Schritte, beginnend mit der Herstellung des Pyrrolo[2,3-b]pyridin-Kerns. Es folgt die Einführung der Trifluormethylbenzyl-Gruppe und der Methylsulfonyl-Gruppe. Der letzte Schritt beinhaltet die Addition der Essigsäure-Einheit. Die Reaktionsbedingungen erfordern typischerweise die Verwendung von starken Basen und Lösungsmitteln wie Dimethylformamid (DMF) und Dichlormethan (DCM) .

Für die industrielle Produktion wird der Prozess mit sorgfältiger Kontrolle der Reaktionsparameter hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Reproduzierbarkeit der Synthese verbessern .

Analyse Chemischer Reaktionen

Fevipiprant unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann an der Methylsulfonyl-Gruppe auftreten und zur Bildung von Sulfon-Derivaten führen.

    Reduktion: Die Nitrogruppe im Pyrrolo[2,3-b]pyridin-Kern kann zu einem Amin reduziert werden.

    Substitution: Die Trifluormethyl-Gruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Fevipiprant ist einzigartig in seiner hohen Selektivität für den DP2-Rezeptor. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von this compound liegt in seiner spezifischen Zielsetzung des DP2-Rezeptors und seinem Potenzial zur Behandlung von Asthma, was es von anderen Verbindungen derselben Klasse unterscheidet .

Eigenschaften

IUPAC Name

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPXZDRVCSVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336031
Record name Fevipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-14-5
Record name Fevipiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fevipiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fevipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEVIPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture comprising [1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: (11.8 g, 26.8 mmol) in water (100 ml) and THF (250 ml) is added dropwise NaOH (53.6 ml of a 1M aqueous solution) at room temperature and the two phase suspension is allowed to stir overnight. The solvent is removed in vacuo and the crude is triturated with diethyl ether, DCM and ethyl acetate. The resulting solid is dissolved in hot water (150 ml) and adjusted to pH 3-4 using 6M HCl. The suspension that forms is filtered and is further purified by dissolving in hot IPA (250 ml) and refluxing in the presence of charcoal for 5 minutes. The solution is filtered and the titled product is recrystallised from water/IPA as a white/pale green crystals. (MH+ 427)
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

[1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fevipiprant
Reactant of Route 2
Fevipiprant
Reactant of Route 3
Fevipiprant
Reactant of Route 4
Fevipiprant
Reactant of Route 5
Fevipiprant
Reactant of Route 6
Fevipiprant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.